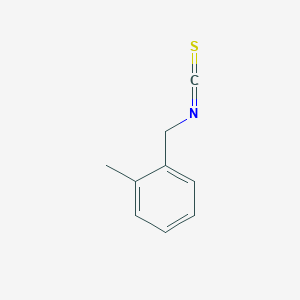

2-Methylbenzyl isothiocyanate

Descripción general

Descripción

2-Methylbenzyl isothiocyanate is an organic compound with the chemical formula C₉H₉NS. It is a derivative of benzyl isothiocyanate, where a methyl group is attached to the benzene ring. This compound is known for its distinctive properties and applications in various fields, including chemistry, biology, and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Methylbenzyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 2-methylbenzyl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of primary amines as starting materials. The amines react with carbon disulfide and a base to form dithiocarbamate intermediates, which are subsequently treated with an oxidizing agent to yield the desired isothiocyanate .

Análisis De Reacciones Químicas

Types of Reactions: 2-Methylbenzyl isothiocyanate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: It can participate in nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted products depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-Methylbenzyl isothiocyanate has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-methylbenzyl isothiocyanate involves its interaction with cellular proteins and enzymes. It can modify cysteine residues in proteins, leading to the inhibition of enzyme activity. This modification can trigger cellular stress responses, including the activation of the Nrf2 pathway, which plays a crucial role in antioxidative and anti-inflammatory activities . Additionally, it can induce apoptosis in cancer cells by promoting the release of cytochrome c from mitochondria and activating caspases .

Comparación Con Compuestos Similares

Benzyl isothiocyanate: Similar structure but lacks the methyl group.

Phenyl isothiocyanate: Contains a phenyl group instead of a benzyl group.

Sulforaphane: A naturally occurring isothiocyanate found in cruciferous vegetables.

Uniqueness: 2-Methylbenzyl isothiocyanate is unique due to the presence of the methyl group, which can influence its reactivity and biological activity. This structural difference can result in distinct pharmacological properties compared to other isothiocyanates .

Actividad Biológica

2-Methylbenzyl isothiocyanate (2-MBITC) is a naturally occurring compound derived from cruciferous vegetables. It belongs to the class of isothiocyanates, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of 2-MBITC, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Anticancer Activity

2-MBITC has shown promising anticancer effects in various studies. The compound exerts its anticancer properties primarily through the following mechanisms:

- Induction of Apoptosis : 2-MBITC triggers apoptosis in cancer cells by activating caspase pathways and increasing reactive oxygen species (ROS) levels. For instance, studies have demonstrated that it can induce apoptosis in human melanoma cells through both mitochondrial and death receptor-mediated pathways .

- Cell Cycle Arrest : Research indicates that 2-MBITC can halt the cell cycle at specific phases, particularly in the G2/M phase, which is critical for preventing cancer cell proliferation .

- Inhibition of Tumor Growth : In vivo studies have shown that administration of 2-MBITC significantly suppresses tumor growth in mouse models. For example, a study reported a marked reduction in lung tumor growth when treated with 100 mg/kg of 2-MBITC over eight weeks .

Antimicrobial Activity

The antimicrobial properties of 2-MBITC are noteworthy, particularly against Gram-negative bacteria. Key findings include:

- Broad-Spectrum Antibacterial Effects : 2-MBITC has been shown to possess potent antibacterial activity against various pathogens, including Pseudomonas aeruginosa. In comparative studies, it exhibited similar or superior efficacy compared to conventional antibiotics like gentamicin .

- Mechanism of Action : The antibacterial action is attributed to the disruption of bacterial cell membranes and interference with metabolic processes. Electron microscopy studies revealed significant damage to bacterial envelopes upon exposure to 2-MBITC .

Anti-Inflammatory Activity

In addition to its anticancer and antimicrobial properties, 2-MBITC also demonstrates significant anti-inflammatory effects:

- Reduction of Immune Cell Infiltration : Studies indicate that treatment with 2-MBITC leads to decreased infiltration of immune cells in inflammatory models, suggesting its potential as an anti-inflammatory agent .

- Modulation of Cytokine Production : 2-MBITC may influence cytokine production, contributing to its anti-inflammatory effects. This modulation can help alleviate conditions characterized by excessive inflammation.

Table 1: Summary of Biological Activities of 2-MBITC

Notable Research Studies

- Anticancer Efficacy in Lung Cancer Models :

- Comparative Study Against Antibiotics :

- Mechanistic Insights :

Propiedades

IUPAC Name |

1-(isothiocyanatomethyl)-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-8-4-2-3-5-9(8)6-10-7-11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOOUOZZRRNTUCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40168279 | |

| Record name | 2-Methylbenzyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16735-69-6 | |

| Record name | 2-Methylbenzyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016735696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylbenzyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16735-69-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.